Product packaging for Ac-rC Phosphoramidite-13C2,d1(Cat. No.:)

Ac-rC Phosphoramidite-13C2,d1

Cat. No.: B12375096
M. Wt: 905.1 g/mol
InChI Key: QKWKXYVKGFKODW-RSSMNJLZSA-N
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Description

Significance of RNA Structure and Dynamics in Biological Processes

Once considered a mere messenger between DNA and protein, RNA is now recognized as a key player in a vast array of cellular functions. mdpi.compreprints.org Its ability to fold into intricate and dynamic three-dimensional structures underpins its functional versatility. mdpi.comarrakistx.com These structures are critical at every stage of the RNA lifecycle, including transcription, splicing, cellular localization, translation, and eventual decay. mdpi.compreprints.org

Functional RNAs, such as ribozymes (catalytic RNAs) and riboswitches (metabolite-sensing regulatory elements), rely on specific tertiary structures to perform their roles. arrakistx.comnih.gov For example, riboswitches undergo conformational changes upon binding to small molecules, which in turn modulates gene expression. nih.gov The dynamic nature of RNA, its ability to shift between different conformations, is not a bug but a feature essential for its function, allowing it to interact with a multitude of proteins, other nucleic acids, and small molecules. arrakistx.comnih.gov Furthermore, non-canonical base pairs and complex motifs like pseudoknots are crucial for the folding, stability, and function of many RNAs, including viral genomes and telomerase. mdpi.compreprints.org

Overview of Stable Isotope Labeling Strategies for RNA Research

To overcome the challenges of RNA structural analysis, scientists employ stable isotope labeling, which involves incorporating isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H or D) into RNA molecules. isotope.comnih.gov This enrichment with NMR-active nuclei enhances detection and allows for the use of powerful multidimensional NMR experiments that can resolve spectral overlap and provide detailed structural and dynamic information. nih.govresearchgate.net The primary methods for producing isotopically labeled RNA are chemical synthesis and enzymatic synthesis. mdpi.com

Solid-phase chemical synthesis using phosphoramidite (B1245037) chemistry is a powerful method that allows for the precise, site-specific incorporation of isotope-labeled nucleotides into an RNA sequence. isotope.comisotope.comnih.gov This approach provides an unparalleled advantage by enabling the introduction of a single labeled atom or a specific group of labeled atoms at a predetermined position within the RNA chain. nih.gov

The core of this technique involves the sequential addition of protected nucleoside phosphoramidite building blocks to a growing RNA chain anchored to a solid support. acs.org By using a phosphoramidite monomer that contains stable isotopes, such as Ac-rC Phosphoramidite-13C2,d1, researchers can generate RNAs with position-specific labels. invivochem.commedchemexpress.com This "atomic mutagenesis" dramatically simplifies complex NMR spectra, resolves ambiguities, and facilitates resonance assignments. nih.gov Furthermore, the introduction of isolated ¹³C-¹H spin pairs, free from interference by adjacent ¹³C nuclei, is crucial for accurately studying RNA dynamics through techniques like relaxation dispersion NMR. mdpi.comnih.gov While highly precise, solid-phase synthesis is most efficient for RNAs up to approximately 76 nucleotides in length; larger RNAs often require the ligation of smaller, synthetically produced fragments. nih.gov

The specific compound This compound is a deuterated and ¹³C-labeled version of N-acetyl-cytidine phosphoramidite. invivochem.commedchemexpress.com The "Ac" denotes the N-acetyl protecting group on the cytosine base, "rC" signifies ribocytidine, and "phosphoramidite" is the reactive moiety essential for solid-phase synthesis. The "-13C2,d1" indicates the presence of two carbon-13 atoms and one deuterium atom, which are strategically placed to serve as probes in sophisticated NMR experiments. Such labeled phosphoramidites are used to create oligonucleotides for detailed structural and dynamic analyses. invivochem.comnih.gov

For producing uniformly labeled or nucleotide-specific labeled RNAs, the most common method is in vitro transcription (IVT) using bacteriophage T7 RNA polymerase. mdpi.commdpi.com This enzymatic approach uses labeled ribonucleoside 5'-triphosphates (rNTPs) as substrates to synthesize large quantities of RNA from a DNA template. ckisotopes.com While effective for uniform labeling, IVT lacks the site-specificity of chemical synthesis and has certain sequence requirements for efficient transcription. mdpi.com

To bridge the gap between the precision of chemical synthesis and the efficiency of enzymatic methods for large RNAs, chemo-enzymatic hybrid strategies have been developed. mdpi.commdpi.com These approaches combine the strengths of both techniques. For instance, a labeled nucleobase can be synthesized chemically and then enzymatically coupled to a ribose sugar and subsequently phosphorylated to generate a custom-labeled rNTP. nih.govnsf.gov These specialized rNTPs can then be used in IVT. Another powerful hybrid method involves the chemical synthesis of a short, site-specifically labeled RNA fragment, which is then ligated to a larger, unlabeled RNA segment produced by in vitro transcription. mdpi.comnih.gov This allows for the introduction of precise isotopic labels into very large RNA molecules, extending the reach of detailed NMR studies. mdpi.com

Research Findings and Data

The development of various isotopic labeling strategies has been pivotal for advancing RNA structural biology. The table below summarizes and compares the primary methods.

Labeling Strategy Description Advantages Limitations Primary Application
Solid-Phase Chemical Synthesis Stepwise, automated synthesis of RNA on a solid support using labeled phosphoramidite building blocks. nih.govacs.orgUnparalleled site-specificity for placing labels at any desired atom. nih.gov No sequence restrictions. nih.govInefficient and costly for RNAs longer than ~76 nucleotides. nih.govHigh-resolution structure and dynamics studies requiring precise labeling (e.g., relaxation dispersion NMR). nih.govnih.gov
Enzymatic Synthesis (In Vitro Transcription) Uses T7 RNA polymerase and labeled rNTPs to transcribe RNA from a DNA template. mdpi.commdpi.comCost-effective for producing large quantities of uniformly or nucleotide-type labeled RNA. mdpi.comckisotopes.comLacks site-specificity within a nucleotide type. mdpi.com Requires a specific promoter sequence for transcription initiation. mdpi.comGlobal structural analysis of moderate to large RNAs; preparation of segments for ligation. mdpi.com
Chemo-Enzymatic Hybrid Methods Combines chemical synthesis of labeled precursors (e.g., nucleobases) with enzymatic steps for phosphorylation and/or ligation. mdpi.comnih.govEnables creation of novel labeling patterns not accessible by other methods. nih.gov Can be used to label large RNAs site-specifically via ligation. mdpi.comCan be complex and require multiple purification steps. nih.govSite-specific labeling of large RNA complexes; creating unique spin-pair patterns for advanced NMR. mdpi.comnih.gov
Metabolic Labeling (In vivo) Bacteria (e.g., E. coli) are grown on media containing stable isotope sources (e.g., ¹³C-glucose, ¹⁵NH₄Cl). researchgate.netnih.govCan produce a variety of specific labeling patterns depending on the bacterial strain and carbon source. nih.govYields can be low, and isotopic scrambling can occur, leading to undesired labels. nih.govProduction of selectively labeled rNTPs for subsequent use in enzymatic synthesis. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H64N5O9PSi B12375096 Ac-rC Phosphoramidite-13C2,d1

Properties

Molecular Formula

C47H64N5O9PSi

Molecular Weight

905.1 g/mol

IUPAC Name

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(213C)oxolan-2-yl]-5-deuterio-2-oxo(613C)pyrimidin-4-yl]acetamide

InChI

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27D,29+1,44+1

InChI Key

QKWKXYVKGFKODW-RSSMNJLZSA-N

Isomeric SMILES

[2H]C1=[13CH]N(C(=O)N=C1NC(=O)C)[13C@H]2[C@H](C([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Synthetic Methodologies for Site Specific Ac Rc Phosphoramidite 13c2,d1 Incorporation

Chemical Synthesis Routes for Ac-rC Phosphoramidite (B1245037) Precursors

The synthesis of Ac-rC Phosphoramidite-¹³C₂,d¹ is a multi-step process that requires careful control over protection, isotopic labeling, and phosphitylation reactions.

Acetylation and Phosphitylation Strategies for Cytidine (B196190) Phosphoramidites

The synthesis of cytidine phosphoramidites involves the protection of the exocyclic amine and the 2'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group. The N⁴-acetyl group (Ac) serves as a protecting group for the exocyclic amine of cytidine. This is crucial to prevent side reactions during oligonucleotide synthesis. nih.govglenresearch.com The acetylation is typically performed using acetic anhydride. rsc.org

A critical aspect of synthesizing N⁴-acetylcytidine-containing RNA is the use of an orthogonal protecting group strategy for other reactive sites on the nucleobase. nih.gov For instance, N-cyanoethyl O-carbamate (N-ceoc) has been employed to protect other exocyclic amines, which can be removed with the non-nucleophilic base 1,5-diazabicyclo[4.3.0]non-5-ene (DBU) without affecting the N⁴-acetyl group. nih.gov

Following the protection of the nucleobase and the 2'-hydroxyl group, the final step in preparing the phosphoramidite is the phosphitylation of the 3'-hydroxyl group. This is commonly achieved using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base like N,N-diisopropylethylamine. nih.gov

Strategies for Deuterium (B1214612) (d1) Incorporation at Specific Positions

Site-specific deuterium labeling is a valuable technique for simplifying NMR spectra of complex biomolecules. nih.govoup.com For the synthesis of Ac-rC Phosphoramidite-¹³C₂,d¹, deuterium can be incorporated at various positions. A common and economical method for deuteration at the H6 position of pyrimidines involves using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the deuterium donor, which can produce high yields of base-deuterated nucleosides. nih.gov

Another approach involves the stereospecific reduction of a 3'-keto nucleoside precursor using a deuterated reducing agent like sodium triacetoxyborodeuteride to introduce deuterium at the 3'-position. hi.is Synthesis of [4′-²H]cytidine has also been achieved through a multi-step process starting from 1,2;5,6-di-O-isopropylidene-α-D-ribo-hexafuranose-3-ulose, involving deuterium exchange in D₂O followed by reduction. nih.gov

The following table summarizes various methods for deuterium incorporation:

Deuterium Incorporation Strategies
Target Position Method Deuterium Source Reference
Pyrimidine H6 H-D Exchange DMSO-d₆ nih.gov
3'-Position Stereospecific Reduction Sodium triacetoxyborodeuteride hi.is
4'-Position Multi-step synthesis involving D₂O exchange D₂O nih.gov
Base Moiety Palladium-catalyzed H-D exchange D₂O researchgate.net

Strategies for Carbon-13 (13C2) Enrichment at Specific Positions

The introduction of stable ¹³C isotopes at specific sites is essential for NMR-based structural studies. silantes.com For the synthesis of ¹³C₂-labeled cytidine phosphoramidites, several strategies exist. One common approach involves starting with a commercially available ¹³C-labeled precursor. For example, the synthesis of 6-¹³C-cytidine TOM phosphoramidite can start from 5′-O-(4,4′-dimethoxytrityl)-2′-O-[[(triisopropylsilyl)oxy]methyl]-6-¹³C-uridine. This precursor is then converted to the cytidine derivative.

Alternatively, ¹³C labels can be introduced through specific chemical reactions. For instance, [¹³C]-thiourea and [¹³C]-formic acid can be used to install ¹³C at specific positions in purines. nih.gov For pyrimidines like cytidine, ¹³C labeling often starts from a correspondingly labeled uracil (B121893) precursor. The synthesis of [1′,6-¹³C₂, 5-²H]-uridine phosphoramidite has been reported, highlighting the feasibility of combining both carbon-13 and deuterium labeling in a single molecule. researchgate.netresearchgate.netresearchgate.net

Uniform labeling with ¹³C can be achieved by synthesizing phosphoramidites from nucleosides obtained from bacterial biomass grown in ¹³C-enriched media. silantes.comsilantes.com However, for site-specific labeling as in Ac-rC Phosphoramidite-¹³C₂,d¹, chemical synthesis provides the necessary precision. isotope.com

Solid-Phase Oligonucleotide Synthesis with Labeled Phosphoramidites

The incorporation of Ac-rC Phosphoramidite-¹³C₂,d¹ into an oligonucleotide chain is achieved through automated solid-phase synthesis. isotope.comresearchgate.net This process involves a cycle of four main chemical reactions: deprotection, coupling, capping, and oxidation. researchgate.net

Advances in 2′-Hydroxyl Protecting Group Chemistry (e.g., TOM, TBDMS)

The choice of the 2'-hydroxyl protecting group is critical for successful RNA synthesis. glenresearch.com The tert-butyldimethylsilyl (TBDMS) group has been a popular choice, but its bulkiness can lead to lower coupling efficiencies and longer reaction times. nih.govglenresearch.com

To overcome these limitations, alternative protecting groups have been developed. The 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) group offers reduced steric hindrance due to a spacer between the nucleoside and the silyl (B83357) group, resulting in improved coupling yields and compatibility with standard RNA synthesis chemistry. glenresearch.comatdbio.com Another promising protecting group is the 2'-O-(2-cyanoethoxymethyl) (CEM) group, which is achiral, has low steric hindrance, and can be removed under mild conditions, making it suitable for the synthesis of long RNA oligomers. nih.govresearchgate.netrsc.org

The following table compares the features of common 2'-hydroxyl protecting groups:

Comparison of 2'-Hydroxyl Protecting Groups
Protecting Group Abbreviation Key Features References
tert-Butyldimethylsilyl TBDMS Widely used, but can have steric hindrance. nih.govglenresearch.com
[(Triisopropylsilyl)oxy]methyl TOM Reduced steric hindrance, improved coupling yields. glenresearch.comatdbio.com
2-Cyanoethoxymethyl CEM Low steric hindrance, mild removal, suitable for long RNA. nih.govresearchgate.netrsc.org

Optimization of Coupling Efficiencies and Reaction Kinetics

Achieving high coupling efficiency at each step is paramount for the synthesis of high-quality, full-length oligonucleotides. biosearchtech.com Several factors influence the coupling efficiency and reaction kinetics of modified phosphoramidites like Ac-rC Phosphoramidite-¹³C₂,d¹.

The choice of activator is crucial. While 1H-tetrazole has been traditionally used, more nucleophilic activators like 4,5-dicyanoimidazole (B129182) (DCI) can significantly increase the rate of the coupling reaction. researchgate.netnih.gov The concentration of the phosphoramidite and the activator, as well as the coupling time, can be adjusted to optimize the reaction. biosearchtech.comumich.edu For instance, increasing the phosphoramidite concentration can enhance coupling efficiency, especially for long oligonucleotides. umich.edu

The nature of the phosphoramidite itself also affects reaction kinetics. Studies have shown that chemically modified phosphoramidites can have different activation kinetics compared to their standard deoxyribonucleoside counterparts, sometimes requiring a larger excess of activator to achieve complete activation. acs.org The solvent used can also play a role; using a mixture of dichloromethane (B109758) (DCM) and acetonitrile (B52724) (ACN) has been shown to improve coupling efficiency with certain solid supports. csic.es

Recent advances in process analytical technology (PAT), such as in-line mid-IR and rapid NMR spectroscopy, allow for real-time monitoring of the activation and coupling steps, enabling a more precise optimization of the synthesis cycle. acs.org

Strategies for Synthesizing Modified and Longer RNA Oligonucleotides

The site-specific incorporation of modified nucleosides like Ac-rC Phosphoramidite-¹³C₂,d¹ into RNA oligonucleotides, particularly those of significant length, relies on a combination of advanced chemical synthesis and, in some cases, enzymatic strategies. The cornerstone of this process is solid-phase phosphoramidite chemistry, a method that allows for the sequential addition of nucleotide building blocks to a growing RNA chain attached to a solid support. nih.govresearchgate.net

The standard phosphoramidite cycle involves four main steps: de-blocking, coupling, capping, and oxidation. nih.govencyclopedia.pub For incorporating a modified unit such as Ac-rC Phosphoramidite-¹³C₂,d¹, it is introduced as a phosphoramidite synthon at the desired position in the sequence during the coupling step. nih.govnih.gov While this method provides precise control over the sequence and the location of the modification, the chemical synthesis of RNA is inherently more complex than that of DNA due to the reactive 2'-hydroxyl group on the ribose sugar. biosyn.com This complexity, along with the potential for forming secondary structures, has traditionally limited the routine synthesis of high-purity RNA oligonucleotides to lengths of about 50–100 nucleotides. nih.govencyclopedia.pub

To overcome these length limitations and enable the synthesis of longer RNA molecules containing specific modifications, several advanced strategies have been developed:

Advanced Protecting Group Chemistries: A significant advancement in synthesizing long RNA is the use of improved 2'-hydroxyl protecting groups. The 5'-silyl-2'-acetoxyethyl orthoester (2'-ACE) chemistry, for example, offers faster coupling rates and milder deprotection conditions compared to traditional methods like those using 2'-O-TBDMS (tert-butyldimethylsilyl) or 2'-O-TOM (tri-O-methylsilyloxymethyl). technologynetworks.comhorizondiscovery.com This leads to higher yields of the full-length product and greater purity, making the synthesis of RNA sequences in excess of 100-120 bases more feasible. technologynetworks.comhorizondiscovery.com The N⁴-acetyl group on the cytidine base of Ac-rC phosphoramidite is itself a protecting group that prevents unwanted side reactions at the exocyclic amine during synthesis. glenresearch.com

Enzymatic Ligation: For constructing RNA molecules that are too long to be made efficiently by direct chemical synthesis, a chemo-enzymatic approach is often employed. nih.govencyclopedia.pub This strategy involves the chemical synthesis of several shorter, modified RNA fragments using the phosphoramidite method. These fragments are then joined together using enzymes like T4 RNA ligase or T4 DNA ligase to form the final, full-length oligonucleotide. nih.gov

Non-chromatographic Purification: The purification of long RNA oligonucleotides from shorter, failed sequences is a major challenge. Bio-orthogonal chemistry strategies have been developed to enable efficient, non-chromatographic purification of the desired full-length RNA product, which simplifies the production of long RNA strands. rsc.org

The choice of strategy depends on the desired length of the final RNA oligonucleotide and the nature of the modifications. For incorporating a specialized, isotopically labeled unit like Ac-rC Phosphoramidite-¹³C₂,d¹, a robust chemical synthesis method such as 2'-ACE chemistry is often preferred to maximize the yield of the modified strand. technologynetworks.comhorizondiscovery.com

Quality Control and Characterization of Labeled Phosphoramidites and RNA Oligonucleotides

Rigorous quality control (QC) at every stage of oligonucleotide synthesis is critical to ensure the integrity and purity of the final product. lcms.czsigmaaldrich.com This is especially true when using highly specialized and expensive building blocks like isotopically labeled phosphoramidites. The QC process encompasses both the starting phosphoramidite monomer and the final synthesized RNA oligonucleotide. usp.orgthermofisher.com

Quality Control of Ac-rC Phosphoramidite-¹³C₂,d¹

Before being used in synthesis, phosphoramidite raw materials undergo stringent testing to confirm their identity and purity. lcms.czsigmaaldrich.com Impurities in the phosphoramidite can be incorporated into the growing oligonucleotide chain, leading to failed sequences and compromising the final product's quality. lcms.czusp.org Key analytical methods for phosphoramidite QC include:

QC TestPurposeAnalytical Technique(s)
Identity Confirmation Verifies that the correct phosphoramidite has been synthesized.¹H NMR, ³¹P NMR, Mass Spectrometry (LC-MS)
Purity Assessment Quantifies the percentage of the desired phosphoramidite and detects critical impurities.High-Performance Liquid Chromatography (HPLC), ³¹P NMR
Water Content Measures residual water, which can interfere with the coupling step and reduce synthesis yield.Karl Fischer Titration
Residual Solvents Detects and quantifies any remaining solvents from the synthesis and purification process.Gas Chromatography (GC)

Interactive table: Click on headers to sort.

³¹P NMR is particularly valuable as it can distinguish the desired P(III) phosphoramidite from its oxidized P(V) phosphate (B84403) impurities and other phosphorus-containing side products. usp.org Liquid chromatography-mass spectrometry (LC-MS) confirms the molecular weight of the phosphoramidite, ensuring the correct protecting groups and isotopic labels are present. lcms.czusp.org

Characterization of the Final Labeled RNA Oligonucleotide

Once the synthesis is complete, the full-length, labeled RNA oligonucleotide must be characterized to verify its identity, purity, and the successful incorporation of the modified, labeled nucleoside. The primary techniques for this characterization are mass spectrometry and nuclear magnetic resonance spectroscopy. nih.govmdpi.com

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for analyzing modified oligonucleotides. nih.govnih.gov It provides a direct measurement of the molecule's mass, which can confirm the successful synthesis of the full-length product and the incorporation of the Ac-rC-¹³C₂,d¹ unit. cd-genomics.com

Intact Mass Analysis: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to measure the precise molecular weight of the purified oligonucleotide. This can confirm that the final mass matches the theoretical mass calculated for the desired sequence containing the heavy-isotope labels.

Tandem Mass Spectrometry (MS/MS): To confirm the sequence and pinpoint the exact location of the modification, the oligonucleotide is subjected to fragmentation within the mass spectrometer (a technique called tandem MS or MS/MS). nih.gov The resulting fragment ions create a "ladder" that can be used to read the sequence and verify that the Ac-rC-¹³C₂,d¹ unit is in the correct position. nih.govneb.com Enzymatic digestion of the RNA into smaller fragments or individual nucleosides followed by LC-MS/MS analysis is another common approach to identify and quantify modifications. nih.govcd-genomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary reason for synthesizing an isotopically labeled RNA with ¹³C and ²H is often for detailed structural and dynamic studies by NMR spectroscopy. nih.govmdpi.com NMR is uniquely capable of probing the structure and motion of RNA in solution at atomic resolution. researchgate.netnih.gov The incorporation of stable isotopes like ¹³C and ²H helps to overcome common challenges in RNA NMR, such as spectral overlap and broad linewidths, especially in larger molecules. nih.govmdpi.com

Resonance Assignment: Multidimensional, heteronuclear NMR experiments are used to assign the chemical shifts of the atoms in the RNA, including those of the labeled Ac-rC nucleoside. nih.gov The specific ¹³C labels serve as powerful probes for resolving assignment ambiguities. researchgate.net

Structural and Dynamic Analysis: The isolated ¹³C-¹H spin pair in the labeled cytidine base is ideal for NMR relaxation dispersion experiments, which can probe molecular motions on functionally important microseconds-to-milliseconds timescales. researchgate.netacs.org This allows researchers to study the conformational dynamics of the RNA, which is often crucial to its biological function. nih.gov

The combination of these quality control and characterization methods ensures that the synthesized RNA containing Ac-rC Phosphoramidite-¹³C₂,d¹ is of the required purity and integrity for its intended application in advanced biophysical studies.

Advanced Nuclear Magnetic Resonance Nmr Spectroscopy Applications of Ac Rc Phosphoramidite 13c2,d1 Labeled Rna

Enhancing Spectral Resolution and Overcoming Overlap in Large RNAs

A primary obstacle in the NMR analysis of large RNAs (>50 nucleotides) is severe spectral overlap, where numerous signals from different nuclei resonate at very similar frequencies, making individual assignment and analysis exceedingly difficult. nih.gov The use of selective isotopic labeling, such as with Ac-rC Phosphoramidite-¹³C₂,d₁, is a key strategy to mitigate this issue. nih.govresearchgate.net By introducing ¹³C labels only at specific sites within the RNA sequence, the complexity of the resulting NMR spectra is significantly reduced. nih.gov

Benefits of Isolated ¹H-¹³C Spin Pairs for Simplified Spectra

The incorporation of Ac-rC Phosphoramidite-¹³C₂,d₁ creates isolated ¹H-¹³C spin pairs within the RNA molecule. This is because the two ¹³C labels are adjacent to each other, and the directly attached proton provides a sensitive NMR probe. This strategic placement simplifies the NMR spectrum in several ways. Firstly, it allows for the use of heteronuclear correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, which disperses the proton signals based on the chemical shift of the attached ¹³C nucleus. nih.gov This spreads out the otherwise crowded proton spectrum into a second dimension, significantly enhancing resolution.

Secondly, the absence of neighboring ¹³C atoms (except for the other label in the pair) eliminates complex ¹³C-¹³C scalar couplings that would otherwise broaden and split the signals, further simplifying the spectra and improving the accuracy of measurements. nih.gov This "editing" of the coupling network is a powerful feature of selective labeling. oup.com Research has demonstrated that such selective labeling schemes, by simplifying the coupling topology, lead to enhanced signal sensitivity and spectral resolution. nih.gov

Role of Deuteration (²H) in Reducing Transverse Relaxation and Enhancing Sensitivity

For large biomolecules, a major contributor to broad NMR signals and low sensitivity is rapid transverse relaxation (T₂). nih.gov This relaxation is primarily driven by dipole-dipole interactions between nearby protons. The replacement of non-essential protons with deuterium (B1214612) (²H) is a highly effective method to combat this problem. nih.gov Since the gyromagnetic ratio of deuterium is much smaller than that of protons, the dipolar interactions are significantly weakened, leading to slower transverse relaxation and, consequently, narrower and more intense NMR signals. acs.orgoup.com

The deuteration at the ribose sugar moiety in Ac-rC Phosphoramidite-¹³C₂,d₁ serves precisely this purpose. By replacing a proton with a deuteron, the local network of dipolar interactions is reduced, which in turn decreases the transverse relaxation rates of the remaining nearby protons. nih.gov This effect has been shown to result in decreased line widths and improved spectral resolution. nih.govoup.com For instance, studies have shown that deuteration can reduce the transverse relaxation rates of purine (B94841) H8 protons by approximately 20-fold, enabling more efficient magnetization transfer in advanced NMR experiments. acs.org This enhancement in sensitivity is crucial for studying the structure and dynamics of large RNA molecules, which would otherwise be intractable by conventional NMR methods. ethz.ch

Probing RNA Conformational Dynamics

RNA molecules are not static entities but are highly dynamic, undergoing conformational changes that are often essential for their biological functions. nih.govnih.gov NMR spectroscopy is a uniquely powerful technique for characterizing these motions at atomic resolution across a wide range of timescales. oup.com The specific labeling provided by Ac-rC Phosphoramidite-¹³C₂,d₁ is instrumental in applying advanced NMR techniques to study these dynamics, particularly those occurring on the microsecond to millisecond timescale. nih.govoup.com

Relaxation Dispersion NMR Techniques (CPMG, ZZ Exchange)

Relaxation dispersion (RD) NMR experiments are designed to detect and characterize conformational exchange processes that lead to line broadening in NMR spectra. nih.govresearchgate.net These techniques measure the effective transverse relaxation rate (R₂) as a function of a radiofrequency field, allowing for the quantification of the kinetics (exchange rates, kex) and thermodynamics (populations of states) of the underlying dynamic processes. researchgate.net

Two common RD techniques are Carr-Purcell-Meiboom-Gill (CPMG) and ZZ exchange spectroscopy. CPMG experiments are particularly sensitive to motions occurring in the microsecond to millisecond timescale. nih.govoup.com By applying a train of refocusing pulses, CPMG experiments can suppress the effects of chemical exchange, and by varying the frequency of these pulses, one can extract detailed information about the exchange process. oup.comunl.edu However, applying CPMG to uniformly ¹³C-labeled RNA can be problematic due to artifacts from ¹³C-¹³C scalar couplings. oup.com The isolated ¹³C spin pairs introduced by Ac-rC Phosphoramidite-¹³C₂,d₁ circumvent this issue, making CPMG a more robust tool for studying RNA dynamics.

ZZ exchange spectroscopy is suitable for characterizing slower transitions, typically in the range of milliseconds to seconds. nih.govnih.gov This method is effective when the exchanging conformations are sufficiently populated (e.g., ≳10%) to give rise to distinct NMR signals. nih.gov

Chemical Exchange Saturation Transfer (CEST) Experiments

Chemical Exchange Saturation Transfer (CEST) is another powerful NMR technique for probing slow conformational exchange, particularly for detecting sparsely populated and transiently formed "excited states". nih.govutoronto.ca In a CEST experiment, a weak radiofrequency field is applied at the resonance frequency of the invisible excited state. If there is exchange between the major (ground) state and the excited state, the saturation will be transferred to the major state, resulting in a decrease in its signal intensity. nih.govutoronto.ca By measuring the signal intensity of the visible ground state as a function of the saturation frequency, a profile is generated from which the chemical shift of the excited state and the exchange kinetics can be derived. nih.gov

The application of CEST to nucleic acids has been significantly advanced by the use of ¹³C labeling. nih.gov Carbon CEST experiments have been successfully used to characterize slow exchange dynamics in RNA, revealing sparsely populated (p ~ 10%) and short-lived (τ ~ 10 ms) invisible states. nih.govunc.edu The specific ¹³C labeling provided by Ac-rC Phosphoramidite-¹³C₂,d₁ provides an ideal probe for such experiments, allowing for the targeted investigation of cytidine (B196190) residue dynamics within a larger RNA context.

Investigating Microsecond to Millisecond Time Scale Dynamics

The microsecond to millisecond timescale is of particular biological significance as it often corresponds to functionally important conformational rearrangements, such as local refolding, base-pair breathing, and the formation of transient interactions. nih.govnih.govjove.com The combination of selective labeling with Ac-rC Phosphoramidite-¹³C₂,d₁ and the advanced NMR techniques described above provides a detailed window into these critical motions.

For example, R₁ρ relaxation dispersion experiments, a variant of RD that is sensitive to a broad range of exchange rates from microseconds to milliseconds, can be applied to uniformly ¹³C/¹⁵N labeled samples to characterize these transitions. nih.gov By analyzing the relaxation dispersion profiles, researchers can extract key parameters of the exchange process, including the populations of the exchanging states, the rate of exchange, and the chemical shift differences between the states. researchgate.net This information is invaluable for building a comprehensive picture of the dynamic landscape of RNA and understanding how these motions relate to biological function. nih.govoup.com

Resonance Assignment Strategies for Labeled RNA

The cornerstone of any NMR-based structural study is the unambiguous assignment of resonances to specific nuclei within the molecule. The complexity of RNA spectra, arising from signal overlap and degeneracy, presents a significant challenge, particularly for larger molecules. nih.govnih.gov The introduction of ¹³C labels via Ac-rC Phosphoramidite-¹³C₂,d1 offers a method to alleviate these challenges.

Strategic ¹³C labeling simplifies crowded spectral regions, aiding in the sequential assignment process. oup.com For instance, in uniformly ¹³C-labeled RNAs, the ribose C1' and C5' positions appear as doublets, and the C2' and C4' positions as triplets, increasing spectral complexity. nih.gov Selective labeling, as provided by Ac-rC Phosphoramidite-¹³C₂,d1, eliminates these homonuclear ¹³C-¹³C couplings, resulting in singlet signals that are easier to resolve and assign. nih.gov This simplification is crucial for both solution-state and solid-state NMR studies. frontiersin.org

Several NMR experiments are employed for resonance assignment in labeled RNA. Two-dimensional (2D) experiments like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) are fundamental for correlating protons to their directly attached carbons. nih.gov For sequential "walks" along the RNA backbone, which connect adjacent nucleotides, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are critical. frontiersin.orgnih.gov In ¹³C-labeled RNA, 3D versions of these experiments, such as ¹³C-edited NOESY-HSQC, are often used to resolve ambiguity and confirm assignments. nih.gov The strategic placement of ¹³C labels within the cytidine residue allows for the confident identification of intra-residue and sequential NOEs, which is often a bottleneck in the structure determination of protein-RNA complexes. oup.comnih.gov

Furthermore, automated assignment algorithms, such as FLYA, can leverage the simplified spectra of labeled RNA. nih.gov These computational approaches use peak lists from various NMR experiments to propose and validate resonance assignments, significantly speeding up the analysis process. nih.gov The combination of selective labeling and automated assignment protocols represents a powerful strategy for tackling the structural analysis of increasingly complex RNA systems. nih.govresearchgate.net

Determination of RNA Structural Parameters

Beyond resonance assignment, ¹³C-labeled RNA, synthesized using reagents like Ac-rC Phosphoramidite-¹³C₂,d1, is instrumental in determining detailed structural parameters that define the three-dimensional architecture of the molecule.

Residual Dipolar Couplings (RDCs) in Labeled RNA

Residual dipolar couplings (RDCs) have emerged as a crucial source of long-range structural information in NMR. marioschubert.ch RDCs provide information on the orientation of internuclear bond vectors relative to an external magnetic field when the molecule is partially aligned. nih.govrsc.org This is particularly valuable for RNA, which often consists of helical segments connected by flexible linkers, as RDCs can define the relative orientation of these domains—information that is difficult to obtain from short-range NOE data alone. marioschubert.ch

The measurement of RDCs relies on the ability to introduce a slight molecular alignment, often achieved by dissolving the RNA in a liquid crystal medium like filamentous phage. acs.orgspringernature.com The magnitude of the RDC is dependent on the angle of the bond vector with respect to the alignment tensor of the molecule. nih.gov In ¹³C-labeled RNA, one-bond ¹³C-¹H RDCs are commonly measured. nih.govacs.org The precision of these measurements is enhanced by selective labeling, which removes the broadening effects of ¹³C-¹³C scalar couplings. nih.gov

RDCs are incorporated as restraints in structure calculations, significantly refining the global fold of the RNA. marioschubert.chacs.org For example, in a study of the theophylline-binding RNA aptamer, the inclusion of ¹³C-¹H RDCs dramatically improved the precision of the determined structure, reducing the root mean square deviation (RMSD) of the structural ensemble. acs.org RDC-based methods have also been developed to expedite the assignment process itself, by correlating measured RDCs with those predicted for known secondary structure elements. duke.edu

Table 1: Key NMR Parameters Derived from ¹³C-Labeled RNA

Parameter Information Provided Relevant NMR Experiment(s)
Chemical Shifts Local electronic environment, secondary structure ¹H-¹³C HSQC, 2D TOCSY
Nuclear Overhauser Effects (NOEs) Through-space proton-proton distances (< 6 Å) 2D/3D NOESY
Scalar Couplings (J-couplings) Through-bond connectivity, dihedral angles COSY, TOCSY, HNN-COSY

Insights into RNA Secondary and Tertiary Folding

The precise structural data obtained from NMR studies of ¹³C-labeled RNA provides deep insights into the folding principles of these molecules. The identification of non-canonical base pairs, tertiary contacts, and the geometry of helical regions and loops are all facilitated by the use of isotopic labels. nih.govnih.gov

In protein-RNA complexes, selective ¹³C-labeling of the RNA component is often essential to distinguish intermolecular contacts from intramolecular ones. nih.govmarioschubert.ch By using a ¹³C-labeled RNA and an unlabeled protein (or vice-versa), filtered NOESY experiments can be performed to exclusively observe NOEs between the labeled and unlabeled molecules, thus mapping the binding interface. marioschubert.ch The use of Ac-rC Phosphoramidite-¹³C₂,d1 in the synthesis of RNA for such studies ensures that the cytidine residues involved in binding can be unambiguously identified and their interactions characterized.

Table 2: Compound Names

Compound Name
Ac-rC Phosphoramidite-¹³C₂,d1
Adenine
Cytidine
Guanine
Theophylline
Uracil (B121893)

Mass Spectrometry Ms Applications in Conjunction with Ac Rc Phosphoramidite 13c2,d1 Labeling

Characterization of Labeled RNA Oligonucleotides

The synthesis of RNA oligonucleotides for research and therapeutic purposes requires stringent quality control to ensure sequence fidelity and purity. Mass spectrometry is an indispensable tool for characterizing these synthetic oligonucleotides. When RNA is synthesized using Ac-rC Phosphoramidite-¹³C₂,d₁, the resulting oligonucleotides contain a specific mass shift at the labeled cytidine (B196190) residue.

This deliberate mass modification allows for unambiguous confirmation of the incorporation of the labeled nucleotide. High-resolution mass spectrometry can precisely measure the mass-to-charge ratio of the full-length oligonucleotide, and the observed mass should correspond to the theoretical mass calculated based on its sequence, including the isotopic labels. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the oligonucleotide. The resulting fragment ions will also exhibit predictable mass shifts, enabling the precise localization of the labeled cytidine within the RNA sequence. This level of characterization is crucial for validating the synthesis of custom-designed RNA molecules for subsequent experiments.

The chemical purity of phosphoramidites used in oligonucleotide synthesis is critical, as impurities can lead to the formation of undesirable side products. Liquid chromatography coupled with mass spectrometry (LC-MS) is a standard method for assessing the purity of phosphoramidite (B1245037) raw materials. lcms.cz

Table 1: Example Mass Spectrometry Data for a Labeled RNA Oligonucleotide

FeatureUnlabeled OligonucleotideLabeled Oligonucleotide
Sequence5'-GCAU-3'5'-G(¹³C₂,d₁-C)AU-3'
Theoretical Monoisotopic Mass1285.2 Da1288.2 Da
Observed Mass ShiftN/A+3 Da
MS/MS FragmentationConfirms sequenceConfirms sequence and label position

Identification of RNA-Protein Interaction Sites

The interactions between RNA and proteins are fundamental to a vast array of cellular processes. Pinpointing the precise sites of these interactions is key to understanding gene regulation and function. Isotope labeling with compounds like Ac-rC Phosphoramidite-¹³C₂,d₁ in conjunction with mass spectrometry has given rise to powerful techniques for mapping these interaction sites with high resolution.

Cross-Linking of Isotope-Labeled RNA and Tandem Mass Spectrometry (CLIR-MS)

Cross-linking and immunoprecipitation (CLIP) methods, combined with high-throughput sequencing, are widely used to identify the binding sites of RNA-binding proteins (RBPs). nih.govnih.gov A variation of this, Cross-Linking of Isotope-Labeled RNA and Tandem Mass Spectrometry (CLIR-MS), leverages stable isotopes to enhance the identification of cross-linked species. In a typical CLIR-MS experiment, an RNA molecule is synthesized with a site-specifically incorporated ¹³C₂,d₁-labeled cytidine. This labeled RNA is then incubated with its cognate protein or cellular extract, and the mixture is subjected to UV cross-linking to form covalent bonds between the RNA and interacting proteins at the point of contact.

Following enzymatic digestion of the RNA-protein complex, the resulting peptide-RNA adducts are analyzed by mass spectrometry. The presence of the isotopic label in the RNA fragment creates a unique mass signature that distinguishes it from the unlabeled background. This allows for the confident identification of the cross-linked peptide and, by extension, the region of the protein that directly interacts with the RNA. Subsequent analysis of the RNA fragment can pinpoint the interaction site on the nucleic acid.

Single Nucleotide Resolution Mapping

The precision of identifying RNA-protein interaction sites can be further refined to the single-nucleotide level. nih.gov By strategically placing the Ac-rC Phosphoramidite-¹³C₂,d₁ label at specific positions within an RNA sequence, researchers can create a panel of labeled oligonucleotides. After cross-linking and MS analysis, the specific labeled RNA that yields a cross-linked peptide-RNA adduct reveals the nucleotide directly involved in the interaction.

Moreover, advanced techniques like individual-nucleotide resolution UV crosslinking and immunoprecipitation 2 (iCLIP2) have been developed to map RBP binding sites at single-nucleotide resolution. biorxiv.org The integration of stable isotope labeling into such methodologies can further enhance the confidence in identifying the exact cross-link site. The characteristic mass shift produced by the ¹³C₂,d₁ label serves as an unambiguous marker, aiding in the precise mapping of the interaction.

Table 2: Research Findings in RNA-Protein Interaction Mapping

TechniqueKey FindingResolution
HITS-CLIPReverse transcriptase often skips the cross-linked amino-acid-RNA adduct, resulting in a deletion that can be used to map the binding site.Single-nucleotide nih.gov
coCLIPIntegration of CLIP with proximity labeling (APEX2) allows for the mapping of RBP-RNA interactions within specific subcellular compartments.Subcellular nih.gov
iCLIP2Optimized protocols for challenging organisms, like fungi, improve the yield of cross-link events and enhance the identification of RBP binding sites.Single-nucleotide biorxiv.org
PRIM-seqA method for the concurrent de novo identification of RBPs and their associated RNAs by converting each RNA-protein pair into a unique chimeric DNA sequence.Genome-wide biorxiv.org

Quantification of RNA Modifications using Stable Isotope-Labeled Internal Standards (SILIS)

The quantification of post-transcriptional modifications in RNA is crucial for understanding their roles in cellular function and disease. Stable isotope-labeled internal standards (SILIS) are essential for accurate quantification by mass spectrometry, as they can correct for variations in sample preparation and instrument response. researchgate.net RNA oligonucleotides synthesized with Ac-rC Phosphoramidite-¹³C₂,d₁ can serve as ideal internal standards for the quantification of their naturally occurring, unlabeled counterparts.

LC-MS/MS Methodologies for Nucleoside Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of nucleosides. nih.govnih.gov In this approach, a known amount of the stable isotope-labeled RNA standard (containing ¹³C₂,d₁-cytidine) is spiked into a biological sample containing the target unlabeled RNA. Both the labeled and unlabeled RNAs are then enzymatically digested into their constituent nucleosides.

During LC-MS/MS analysis, the labeled and unlabeled cytidines are separated chromatographically and detected by the mass spectrometer. Because the labeled and unlabeled nucleosides have nearly identical chemical and physical properties, they co-elute from the LC column. However, they are distinguished by their different masses in the MS. By comparing the peak area of the unlabeled cytidine to that of the labeled internal standard, a precise and accurate quantification of the amount of cytidine in the original biological sample can be achieved.

Detection of Phosphorothioate (B77711) Modifications

Phosphorothioate modifications, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom, are of significant interest in the development of oligonucleotide therapeutics. Mass spectrometry is a key technique for the detection and quantification of these modifications. nih.gov The use of stable isotope-labeled standards, such as those that can be prepared using Ac-rC Phosphoramidite-¹³C₂,d₁, can improve the accuracy of these measurements.

By synthesizing a phosphorothioate-containing RNA oligonucleotide with a ¹³C₂,d₁-labeled cytidine, a specific internal standard can be created. This standard can then be used in LC-MS/MS assays to quantify the level of phosphorothioate modification in a sample. The distinct mass of the labeled standard allows for its clear differentiation from the unlabeled analyte, enabling robust and reliable quantification.

Integration with Computational Modeling for Rna Structure and Dynamics Elucidation

Hybrid Modeling Approaches for RNA 3D Structure Determination

Determining the three-dimensional (3D) structure of RNA is critical to understanding its function. Hybrid approaches that combine experimental data with computational modeling have become indispensable for this purpose. arxiv.orgmdpi.com Isotopic labeling using reagents like Ac-rC Phosphoramidite-13C2,d1 provides the high-quality experimental constraints needed to guide and validate these computational models.

A powerful strategy for elucidating RNA structure involves the synergistic combination of experimental NMR data and molecular dynamics (MD) simulations. oup.comarxiv.orgnih.gov MD simulations provide an all-atom description of a molecule's motion over time, but their accuracy is often limited by the accessible time scales and the precision of the underlying force fields. oup.comnih.gov Experimental NMR data, enhanced through isotopic labeling, provides crucial restraints that guide the simulation towards a more accurate representation of the RNA's structure in solution. oup.comnih.gov

The process begins with the chemical synthesis of an RNA molecule where this compound is incorporated at a specific cytidine (B196190) position. mdpi.com This site-specific labeling allows for the unambiguous measurement of NMR parameters associated with that residue, which would otherwise be difficult in a large, unlabeled RNA. plos.org Key NMR data types used in this hybrid approach include:

Nuclear Overhauser Effects (NOEs): These provide through-space distance constraints between protons that are close to each other (< 5 Å), which are fundamental for defining the local conformation. oup.comnih.gov

Residual Dipolar Couplings (RDCs): RDCs provide long-range orientational information about chemical bonds relative to an external magnetic field. rsc.orgrsc.org Measuring RDCs involving the ¹³C-labeled carbon introduced by this compound can define the orientation of specific helical segments or other structural motifs. rsc.orgacs.org

These experimentally derived constraints are incorporated into an MD simulation as an additional energy term, compelling the simulated structure to conform to the experimental data. nih.govresearchgate.net This integration allows for the refinement of RNA structures to high resolution and provides a more accurate picture than either method could achieve alone. oup.comnih.govoup.com

NMR-derived data acts as a set of "restraints" that guide the computational prediction and refinement of an RNA's 3D structure. nih.govacs.org Without experimental restraints, MD simulations might explore a vast conformational space, much of which is not biologically relevant. Restraints effectively narrow the search, leading to a more efficient and accurate structure determination process. oup.comacs.org

The incorporation of this compound is particularly valuable for generating precise restraints. For example, a ¹³C label at the C6 position of cytidine allows for the measurement of specific ¹H-¹³C RDCs, which are powerful long-range structural restraints. researchgate.netrsc.org These restraints are then used in computational protocols, often involving simulated annealing, where the system is heated in silico and then slowly cooled, allowing the RNA chain to fold into a low-energy conformation that satisfies the experimental restraints. nih.govacs.org This process can resolve ambiguities in structural models and "update" older structures that were determined with fewer experimental data points. nih.gov The use of such restraints is crucial for moving beyond secondary structure predictions to achieve detailed, high-resolution 3D models. oup.comacs.org

Restraint Type Information Provided Role of this compound
NOE Short-range inter-proton distances (<5 Å)Simplifies spectral regions, aiding in the assignment of NOEs involving the labeled cytidine.
Scalar Couplings (J-couplings) Dihedral (torsion) angles of the sugar-phosphate backboneThe ¹³C label enables measurement of specific C-H and C-C J-couplings, providing dihedral angle constraints.
Residual Dipolar Couplings (RDCs) Long-range orientation of internuclear vectorsThe ¹³C-²H labeled spin pair allows for precise measurement of ¹³C-¹H RDCs, defining the orientation of the base relative to the rest of the molecule. researchgate.net
Pseudocontact Shifts (PCS) Long-range distance and angular information from a paramagnetic centerIf a paramagnetic tag is used, the ¹³C label provides an additional probe for measuring PCS restraints. nih.gov

Combining Experimental NMR Data with Molecular Dynamics Simulations

Simulating Conformational Ensembles and Transitions

RNA molecules are not static entities but are highly dynamic, existing as an ensemble of interconverting conformations. oup.comnih.gov These dynamics are often essential for RNA function, such as in riboswitches that change shape upon binding to a metabolite. oup.com Understanding this conformational landscape is a key goal of computational biology. MD simulations can, in principle, map this landscape, but accurately capturing the relative populations of different states is challenging. arxiv.orgoup.com

Isotopic labeling with compounds like this compound provides experimental data that is exquisitely sensitive to these dynamics. mdpi.comnih.gov NMR techniques such as relaxation dispersion can measure the kinetics and thermodynamics of conformational exchange processes occurring on the microsecond-to-millisecond timescale. researchgate.netnih.gov The specific labeling of a cytidine residue allows researchers to probe the dynamics at that precise location within the RNA. researchgate.netresearchgate.net

The experimental data is then used to refine the computational models. For instance, a raw MD simulation might generate a vast pool of possible structures. This initial ensemble can then be re-weighted so that the average properties of the refined ensemble match the experimental NMR data. arxiv.orgacs.orgaip.org This approach yields an atomic-resolution model of the RNA's dynamic ensemble, providing insight into how the molecule fluctuates between different functional states. rsc.orgacs.org

Validation of Computational Models using Isotopic Labeling Data

A critical step in any computational study is the validation of the model against independent experimental data. mdpi.comarxiv.org The accuracy of MD simulations is heavily dependent on the quality of the force field—the set of equations and parameters that describe the physics of the atoms and their interactions. nih.govoup.com Force fields for nucleic acids are still under active development, and experimental validation is essential. nih.gov

Isotopically labeled RNA, prepared using precursors like this compound, provides a powerful means for this validation. acs.org After a computational model or a dynamic ensemble is generated, various NMR parameters can be back-calculated from the simulated structures and compared to the experimental values. aip.org

A primary parameter used for validation is the chemical shift. Chemical shifts are highly sensitive to the local 3D structure. acs.org By incorporating a ¹³C label, a specific and well-resolved chemical shift can be measured for that site. A new generation of tools can now predict these chemical shifts with increasing accuracy directly from a 3D structure. acs.org A strong correlation between the experimentally measured chemical shifts and those predicted from the computational model lends high confidence to the accuracy of the simulated structure. acs.org Discrepancies, on the other hand, can highlight inaccuracies in the computational model or force field, guiding further refinement. nih.gov

Parameter Experimental Measurement (with Isotopic Label) Computational Prediction/Validation
Chemical Shifts ¹³C chemical shift of the labeled cytidine is measured.The chemical shift is predicted from the final 3D model; agreement validates the local geometry. acs.org
Residual Dipolar Couplings (RDCs) A set of RDCs is measured for the labeled residue.RDCs are back-calculated from the simulated ensemble; agreement validates the average orientation and dynamics. acs.orgaip.org
Relaxation Rates ¹³C relaxation rates are measured to probe local motions on the ps-ns timescale.Relaxation parameters can be calculated from an MD trajectory to validate the fast timescale dynamics of the model. nih.gov
Order Parameters (S²) Derived from relaxation data or RDCs to quantify the degree of local motion.The order parameter is calculated from the simulation to check for agreement in the amplitude of motion.

By providing a stringent set of experimental data points for direct comparison, the site-specific isotopic labeling enabled by this compound is indispensable for the rigorous validation and ongoing improvement of computational models of RNA.

Mechanistic Studies of Rna Function Utilizing Isotopic Labeling

Investigating RNA Folding Landscapes and Conformational States

The dynamic nature of RNA is fundamental to its function, with molecules often transitioning through multiple conformational states to perform their biological roles. Isotopic labeling of specific cytidine (B196190) residues allows researchers to monitor these structural changes with high precision using NMR spectroscopy. The introduction of ¹³C and deuterium (B1214612) labels can simplify complex NMR spectra and provide unique probes to track folding pathways and characterize transient or low-population states that are critical for function but often difficult to observe. nih.govunl.edunih.gov

Site-specific labeling of cytidine has been instrumental in studying the folding of large RNAs and riboswitches. For instance, by incorporating ¹³C-labeled cytidine into the SAM-II riboswitch, researchers were able to characterize the dynamics of the apo form, revealing an equilibrium between an open and a more compact, pre-folded conformation. nih.gov This level of detail is crucial for understanding how these RNA elements recognize and respond to their target ligands.

Furthermore, the strategic placement of labeled cytidines can help to overcome the spectral overlap that typically plagues NMR studies of large RNA molecules. nih.gov By creating an "isolated spin system," techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR can be used to study the kinetics and thermodynamics of conformational exchange processes on the microsecond to millisecond timescale. acs.org

Table 1: Representative NMR Chemical Shift Perturbations upon RNA Folding

NucleotideIsotopic LabelUnfolded State ¹³C Chemical Shift (ppm)Folded State ¹³C Chemical Shift (ppm)Change in Chemical Shift (ppm)
Cytidine-14¹³C,¹⁵N142.1144.42.3
Cytidine-26¹⁹F,¹³C150.3152.82.5

This table illustrates typical changes in NMR chemical shifts for a labeled cytidine residue upon RNA folding, indicating a change in the local chemical environment. Data is representative and compiled from findings in studies on a neomycin-sensing riboswitch and the SAM VI riboswitch. semanticscholar.orgd-nb.info

Analysis of Ligand Binding to RNA

The specific recognition of small molecules by RNA is a key feature of riboswitches and other non-coding RNAs that regulate gene expression. Determining the architecture of RNA-ligand complexes is essential for understanding the mechanism of regulation. The incorporation of labeled cytidines, such as those synthesized from Ac-rC Phosphoramidite-¹³C₂,d₁, into an RNA aptamer allows for the detailed NMR analysis of ligand binding. researchgate.net

In a study of a deoxyguanosine-sensing riboswitch, selective ¹³C,¹⁵N-labeling of cytidine residues was used to define the ligand-binding pocket. researchgate.net Nuclear Overhauser effect (NOE) contacts observed between the labeled cytidines and the ligand provided direct evidence of their spatial proximity, helping to construct a high-resolution model of the RNA-ligand complex. These interactions are critical for stabilizing the folded structure of the riboswitch, which in turn controls transcription termination. researchgate.net

Isotopically labeled cytidines also serve as sensitive reporters for monitoring ligand-induced conformational changes. Titration of a ligand into a solution of a specifically labeled RNA can be monitored by 1D or 2D NMR, with changes in the chemical shifts of the labeled nuclei providing information on the binding affinity and the structural rearrangements that occur upon complex formation. d-nb.inforesearchgate.net

Understanding RNA-Protein Interactions and Assemblies

Interactions between RNA and proteins are central to a vast number of cellular processes, from splicing and translation to the assembly of large ribonucleoprotein (RNP) complexes like the ribosome. chimia.chuc.edu Pinpointing the precise sites of interaction on both the RNA and protein is a major challenge. Isotopic labeling of RNA, in conjunction with mass spectrometry-based techniques, has emerged as a powerful strategy to map these interfaces. nccr-rna-and-disease.chethz.ch

One such technique, Cross-Linking of Isotope-Labeled RNA coupled to Mass Spectrometry (CLIR-MS), utilizes RNA that has been segmentally or site-specifically labeled with heavy isotopes. researchgate.netresearchgate.net When a protein-RNA complex is subjected to UV cross-linking, covalent bonds form between the interacting molecules. Subsequent digestion and mass spectrometry analysis can identify the cross-linked peptide and the attached RNA nucleotide. The mass shift introduced by the isotopic label on a specific cytidine allows for the unambiguous identification of that residue as a point of contact. nccr-rna-and-disease.chethz.ch

Studies using this approach have revealed important insights into the nature of RNA-protein cross-linking. For example, research on the Fox-1 RNA recognition motif (RRM) showed that cytidine can participate in UV cross-linking, but this is often accompanied by its hydrolysis to uridine. nccr-rna-and-disease.chethz.ch This finding has significant implications for the interpretation of cross-linking data and the modeling of RNA-protein complexes. Furthermore, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can leverage deuterium-labeled RNA to probe changes in protein conformation and dynamics upon RNA binding. nih.gov

Table 2: Identified RNA-Protein Cross-links Using Isotope-Labeled Cytidine

ProteinLabeled RNA NucleotideCross-linked Amino AcidMass Spectrometry Platform
Fox-1 RRM[¹³C]-Cytidine-5Histidine-120ESI-MS/MS
Fox-1 RRM[¹³C]-Cytidine-6Phenylalanine-160ESI-MS/MS
PTBP1 RRM1[¹³C]-CytidineNot specifiedESI-MS/MS

This table summarizes findings from UV cross-linking mass spectrometry studies where isotopically labeled cytidine was used to identify specific contact points between an RNA and a protein. nccr-rna-and-disease.chethz.chchemrxiv.org

Probing Catalytic Mechanisms of Ribozymes

Ribozymes, or RNA enzymes, catalyze a variety of chemical reactions, including the cleavage and ligation of RNA. Understanding their catalytic mechanisms requires detailed information about the transition state of the reaction. Kinetic Isotope Effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, provide a direct probe of bonding changes during the rate-limiting step of a reaction. nih.govnih.govresearchgate.net

The synthesis of RNA with site-specifically labeled cytidines, for example at the 2'-hydroxyl, the non-bridging phosphate (B84403) oxygens, or within the nucleobase itself, is crucial for these experiments. figshare.comacs.org For instance, in the hepatitis delta virus (HDV) ribozyme, a conserved cytosine residue has been proposed to act as a general acid-base catalyst. pnas.orgf1000research.com By studying the cleavage of substrates with labeled cytosine in H₂O versus D₂O (a kinetic solvent isotope effect experiment), researchers have gathered evidence for the role of this cytosine in proton transfer during the reaction. pnas.org

These mechanistic studies are not limited to the HDV ribozyme. The principles of using specifically labeled nucleotides, including cytidine, are broadly applicable to other self-cleaving ribozymes like the hammerhead, hairpin, and pistol ribozymes, helping to elucidate the roles of specific functional groups and metal ions in catalysis. f1000research.comnih.gov

Table 3: Kinetic Isotope Effects in Ribozyme-Catalyzed Reactions

RibozymeIsotopic SubstitutionKinetic Isotope Effect (kH/kD)Mechanistic Implication
HDV RibozymeC76 in D₂O vs H₂O~3Proton transfer involving C76 in the rate-determining step
HDV Ribozyme (C76Δ) + ImidazoleD₂O vs H₂O~3Exogenous base functionally replaces C76 in proton transfer

This table presents representative kinetic solvent isotope effect data for the hepatitis delta virus (HDV) ribozyme, demonstrating the use of isotopic labeling to probe the catalytic mechanism. pnas.org

Future Directions and Emerging Research Avenues

Expansion of Isotope Labeling Strategies for Complex RNA Systems

The study of large and complex RNA systems by NMR is often hampered by spectral crowding and broad linewidths, a consequence of the limited chemical shift dispersion of the four standard ribonucleotides. nih.govacs.org To overcome these challenges, researchers are developing innovative isotope labeling strategies. These strategies are moving beyond uniform labeling, which can introduce complicating scalar and dipolar couplings, towards selective and site-specific incorporation of stable isotopes like ¹³C, ¹⁵N, and ²H (deuterium). nih.govacs.orgnih.gov

A key approach involves the chemical or chemo-enzymatic synthesis of phosphoramidites with specific labeling patterns. oup.commdpi.com For instance, a hypothetical Ac-rC Phosphoramidite-¹³C₂,d¹ would represent a cytidine (B196190) building block where two specific carbons are replaced with ¹³C and one hydrogen with deuterium (B1214612). Incorporating such a molecule during solid-phase RNA synthesis allows for the precise placement of NMR-active nuclei within the RNA sequence. mdpi.com This targeted approach simplifies complex spectra and enables the study of specific structural features or interactions within a large RNA molecule or a ribonucleoprotein (RNP) complex. nih.gov

Furthermore, segmental labeling, where different sections of a large RNA are synthesized with distinct isotopic labels and then ligated together, is a powerful technique for dissecting the structure of large RNAs that are otherwise intractable by NMR. nih.gov The development of more efficient and versatile RNA ligation techniques is crucial for the broader application of this "divide and conquer" strategy. mdpi.com

Advancements in Integrative Structural Biology for Large Ribonucleoprotein Complexes

Many of the most critical cellular functions of RNA are carried out by large, dynamic ribonucleoprotein (RNP) complexes, such as the ribosome and the spliceosome. embl.org Determining the high-resolution structures of these megadalton assemblies is a formidable challenge that often requires an integrative structural biology approach, combining data from multiple biophysical techniques. nih.govthermofisher.com

Isotopically labeled RNA, generated using phosphoramidites like Ac-rC Phosphoramidite-¹³C₂,d¹, plays a crucial role in this integrative framework. Solution NMR can provide high-resolution information about the conformation and dynamics of the RNA component within a large RNP, which can then be docked into lower-resolution maps obtained from cryo-EM. thermofisher.comresearchgate.net This hybrid approach leverages the strengths of both techniques: the ability of cryo-EM to visualize large complexes and the power of NMR to probe atomic-level details and dynamics in solution. nih.gov

Moreover, techniques like chemical cross-linking mass spectrometry (XL-MS) can provide distance constraints between the RNA and protein components of an RNP. thermofisher.com When combined with NMR data from isotopically labeled RNA, XL-MS can help to build a more complete and accurate model of the entire complex. thermofisher.comresearchgate.net

Development of Novel NMR and MS Methodologies Enhanced by Specific Isotopic Labels

The availability of specifically labeled RNA building blocks is driving the development of new and more powerful NMR and mass spectrometry (MS) methodologies. acs.org In NMR, the presence of isolated ¹³C or ¹⁵N labels allows for the use of filtered or edited NOESY experiments, which can selectively detect interactions involving the labeled nucleotides, thereby reducing spectral overlap. oup.com Specific deuterium labeling can significantly reduce signal broadening in larger RNAs by minimizing dipolar coupling, leading to sharper signals and improved spectral resolution. nih.gov

Recent advancements in NMR include the development of TROSY (Transverse Relaxation-Optimized Spectroscopy)-based experiments, which are particularly effective for studying large biomolecules. nih.gov The strategic use of deuteration in combination with these advanced pulse sequences is pushing the size limits of RNAs that can be studied by solution NMR. nih.gov

In the realm of mass spectrometry, isotopic labeling is also enabling new approaches. For example, in CLIR-MS (cross-linking of isotope-labeled RNA and tandem mass spectrometry), isotopically labeled RNA segments are used to identify protein-RNA interaction sites with high precision. ethz.ch A recent extension of this method involves labeling the RNA with heavy oxygen isotopes after cross-linking, simplifying the workflow and expanding its applicability. ethz.ch

Computational Predictions and Machine Learning in RNA Structural Biology Supported by Labeling Data

Computational methods for predicting RNA structure are becoming increasingly sophisticated, with machine learning and deep learning approaches showing particular promise. arxiv.orgfrontiersin.org These algorithms, however, rely on high-quality experimental data for training and validation. nih.gov

Data from NMR studies of isotopically labeled RNAs provide a rich source of information for these computational models. nih.gov For example, distance and dihedral angle restraints derived from NMR experiments can be used to guide and refine computational structure predictions. nih.gov The ability to probe local conformational ensembles through techniques like chemical probing, often used in conjunction with NMR, provides further valuable data for training machine learning models. nih.gov

Recently developed deep learning models, such as ARES, have shown significant improvements in RNA structure prediction, even when trained on a relatively small number of experimentally determined structures. news-medical.net As more high-resolution structural and dynamic data become available from studies using advanced isotopic labeling strategies, the accuracy and predictive power of these computational tools are expected to increase dramatically, accelerating our understanding of the vast and complex world of RNA. frontiersin.org

Interactive Data Table: Examples of Isotope Labeling in RNA Research

IsotopeLabeling StrategyApplicationKey Benefit
¹³CSite-specific incorporation via phosphoramiditesNMR structural studiesReduces spectral complexity, enables specific distance measurements
¹⁵NUniform or selective labelingNMR studies of RNA-protein interactionsProbes the chemical environment of nitrogen atoms, useful for interface mapping
²H (Deuterium)Selective deuteration of ribose or basesNMR of large RNAsReduces signal broadening, improves spectral resolution
¹⁹FIncorporation of fluorinated basesNMR dynamics studiesSensitive probe of local environment, minimal background signal
¹⁸OPost-cross-linking labelingMass spectrometry (CLIR-MS)Identification of RNA-protein cross-link sites

Q & A

Q. What are the critical steps for synthesizing Ac-rC Phosphoramidite-¹³C₂,d₁ with high isotopic purity?

  • Methodological Answer : Begin with isotopically labeled cytidine (¹³C₂,d₁) as the starting material. Protect the 2'-hydroxyl group using an acetyl group to prevent unwanted side reactions. Perform phosphitylation using a ¹³C₂,d₁-labeled phosphoramidite reagent under anhydrous conditions. Purify the product via reverse-phase HPLC to isolate the desired compound, and validate isotopic incorporation using mass spectrometry (e.g., MALDI-TOF) and ¹H/¹³C NMR. Ensure rigorous solvent drying and inert atmosphere to minimize hydrolysis .

Q. Which analytical techniques are essential for characterizing Ac-rC Phosphoramidite-¹³C₂,d₁?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm structural integrity and isotopic labeling efficiency. Mass spectrometry (e.g., ESI-MS) verifies molecular weight and isotopic distribution. For purity assessment, employ HPLC with UV detection (260 nm for nucleobase absorption). Quantify deuteration levels using ²H NMR or isotope ratio mass spectrometry (IRMS). Cross-validate data with reference standards from authoritative databases (e.g., NIST) to ensure accuracy .

Q. How should researchers design experiments to track isotopic incorporation in RNA oligonucleotides using Ac-rC Phosphoramidite-¹³C₂,d₁?

  • Methodological Answer : Incorporate the labeled phosphoramidite into RNA via solid-phase synthesis. Use LC-MS/MS to analyze oligonucleotide fragments for isotopic enrichment. Include unlabeled controls to distinguish background signals. For metabolic studies, pair with ¹³C-glucose tracing and monitor incorporation via NMR or isotopic flux analysis . Optimize cleavage/deprotection conditions to preserve isotopic integrity .

Advanced Research Questions

Q. How can deuteration efficiency in Ac-rC Phosphoramidite-¹³C₂,d₁ be optimized while minimizing side reactions?

  • Methodological Answer : Use deuterated solvents (e.g., D₂O, CD₃CN) to prevent proton exchange. Control reaction temperature (e.g., 4°C for sensitive steps) and employ catalytic deuterolysis agents. Monitor reaction progress via in-line FTIR to detect intermediates. Adjust reaction time to balance deuteration and byproduct formation. Post-synthesis, use H/D exchange mass spectrometry to quantify deuteration at specific sites .

Q. What strategies resolve spectral overlap in ¹³C NMR caused by isotopic labeling in Ac-rC Phosphoramidite-¹³C₂,d₁?

  • Methodological Answer : Apply 2D NMR techniques (e.g., HSQC, HMBC) to decouple overlapping signals. Use dynamic nuclear polarization (DNP) to enhance sensitivity for low-abundance isotopomers. For complex mixtures, pair with chromatographic separation (e.g., HPLC-NMR) to isolate individual species. Validate assignments using computational tools like DFT-based chemical shift prediction .

Q. How do researchers address inconsistencies in isotopic purity data between synthesis batches of Ac-rC Phosphoramidite-¹³C₂,d₁?

Q. Table 1: Key Parameters for Batch Consistency Analysis

ParameterAcceptable RangeMeasurement Method
Isotopic Purity≥98%LC-MS/MS
Deuteration Level95–100%²H NMR
HPLC Retention Time12.5 ± 0.3 minReverse-phase C18 Column
Moisture Content≤50 ppmKarl Fischer Titration

Q. Guidelines for Reporting :

  • Use SI units and commas for thousands (e.g., 1,500 Da) .
  • Include manufacturer details for instruments (e.g., "Agilent 1260 HPLC") and statistical methods (e.g., "triplicate experiments, mean ± SD") .

Ethical and Safety Considerations

  • Toxicology : Ac-rC Phosphoramidite-¹³C₂,d₁ may release toxic fumes during deprotection. Use fume hoods and PPE (gloves, goggles) .
  • Data Integrity : Disclose all conflicts of interest and obtain permissions for reused data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.